molecular formula C24H20N2O7S B2673183 (Z)-ethyl 3-(2-ethoxy-2-oxoethyl)-2-((4-oxo-4H-chromene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865246-88-4

(Z)-ethyl 3-(2-ethoxy-2-oxoethyl)-2-((4-oxo-4H-chromene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No. B2673183
CAS RN: 865246-88-4
M. Wt: 480.49
InChI Key: LBVUNYCPFNAIHO-IZHYLOQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-ethyl 3-(2-ethoxy-2-oxoethyl)-2-((4-oxo-4H-chromene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C24H20N2O7S and its molecular weight is 480.49. The purity is usually 95%.
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Scientific Research Applications

Photolysis Studies

  • In the realm of photolysis, studies have investigated compounds with structural similarities to the compound . For instance, the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in various alcohols and amines revealed two competing photolytic pathways: reversible photoisomerisation to a ketene, and a loss of carbon dioxide to form a singlet imino-carbene (Ang & Prager, 1992).

Synthetic Chemistry

  • In synthetic chemistry, the compound's analogs have been used for creating stable aryl-substituted acyclic imino-N-heterocyclic carbene. These compounds have been characterized and tested for their activity as ethylene polymerisation catalysts (Larocque et al., 2011).
  • Transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into various substituted compounds have been explored, leading to the creation of 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, demonstrating the compound's potential in synthesizing diverse heterocyclic structures (Albreht et al., 2009).

Medicinal Chemistry

  • In medicinal chemistry, the structure-activity relationship and molecular mechanisms of similar compounds have been studied. For example, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (SHA 14-1) and its analogues have shown potential in overcoming drug resistance in cancer therapies (Das et al., 2009).

properties

IUPAC Name

ethyl 3-(2-ethoxy-2-oxoethyl)-2-(4-oxochromene-2-carbonyl)imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O7S/c1-3-31-21(28)13-26-16-10-9-14(23(30)32-4-2)11-20(16)34-24(26)25-22(29)19-12-17(27)15-7-5-6-8-18(15)33-19/h5-12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVUNYCPFNAIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)C(=O)OCC)SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 3-(2-ethoxy-2-oxoethyl)-2-((4-oxo-4H-chromene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

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